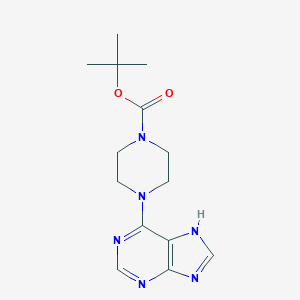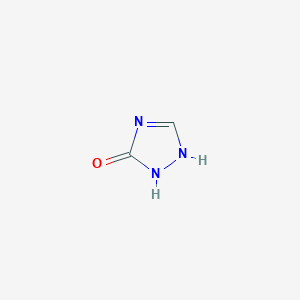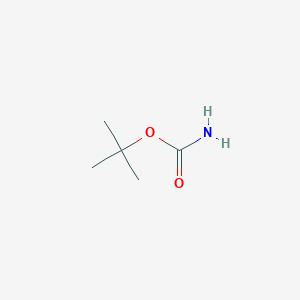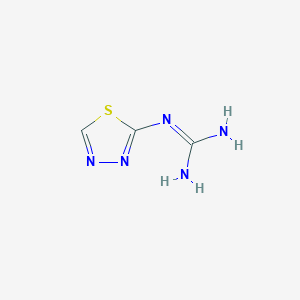
1-(1,3,4-Thiadiazol-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3,4-Thiadiazol-2-yl)guanidine, also known as TDG, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. TDG is a derivative of guanidine and thiadiazole, two compounds that have been extensively studied for their unique properties.
Wirkmechanismus
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)guanidine is not fully understood. However, studies have suggested that 1-(1,3,4-Thiadiazol-2-yl)guanidine may act by inhibiting the activity of certain enzymes, such as xanthine oxidase and nitric oxide synthase. 1-(1,3,4-Thiadiazol-2-yl)guanidine may also act by modulating the expression of certain genes involved in various cellular processes.
Biochemische Und Physiologische Effekte
1-(1,3,4-Thiadiazol-2-yl)guanidine has been shown to have various biochemical and physiological effects. In animal studies, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been shown to reduce inflammation, improve insulin sensitivity, and inhibit tumor growth. 1-(1,3,4-Thiadiazol-2-yl)guanidine has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1,3,4-Thiadiazol-2-yl)guanidine in lab experiments is its high potency. 1-(1,3,4-Thiadiazol-2-yl)guanidine has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, 1-(1,3,4-Thiadiazol-2-yl)guanidine is also highly reactive and can be difficult to handle. Additionally, the mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)guanidine is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 1-(1,3,4-Thiadiazol-2-yl)guanidine. One area of interest is the development of 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives with improved potency and selectivity. Another area of interest is the investigation of 1-(1,3,4-Thiadiazol-2-yl)guanidine's potential as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)guanidine and its potential impact on various cellular processes.
Conclusion:
In conclusion, 1-(1,3,4-Thiadiazol-2-yl)guanidine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(1,3,4-Thiadiazol-2-yl)guanidine can be synthesized using various methods and has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. 1-(1,3,4-Thiadiazol-2-yl)guanidine's mechanism of action is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and modulating the expression of certain genes. 1-(1,3,4-Thiadiazol-2-yl)guanidine has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are many potential future directions for research on 1-(1,3,4-Thiadiazol-2-yl)guanidine, including the development of 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives with improved potency and selectivity and the investigation of 1-(1,3,4-Thiadiazol-2-yl)guanidine's potential as a therapeutic agent for various diseases.
Synthesemethoden
1-(1,3,4-Thiadiazol-2-yl)guanidine can be synthesized using various methods, including the reaction of thiocarbohydrazide with cyanamide followed by the reaction with ammonium hydroxide. Another method involves the reaction of 2-aminothiadiazole with cyanamide in the presence of a base. However, the most common method for synthesizing 1-(1,3,4-Thiadiazol-2-yl)guanidine is the reaction of 2-aminothiadiazole with cyanamide in the presence of ammonium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-(1,3,4-Thiadiazol-2-yl)guanidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. In agriculture, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been studied for its potential as a plant growth regulator and herbicide. In material science, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been investigated for its potential as a corrosion inhibitor and as a component in electronic devices.
Eigenschaften
CAS-Nummer |
111393-94-3 |
|---|---|
Produktname |
1-(1,3,4-Thiadiazol-2-yl)guanidine |
Molekularformel |
C3H5N5S |
Molekulargewicht |
143.17 g/mol |
IUPAC-Name |
2-(1,3,4-thiadiazol-2-yl)guanidine |
InChI |
InChI=1S/C3H5N5S/c4-2(5)7-3-8-6-1-9-3/h1H,(H4,4,5,7,8) |
InChI-Schlüssel |
VOOHWALMYRIASO-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)N=C(N)N |
Kanonische SMILES |
C1=NN=C(S1)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






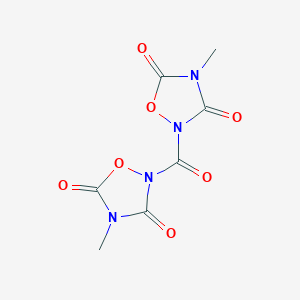

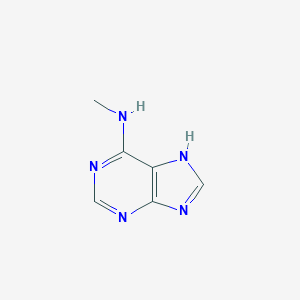
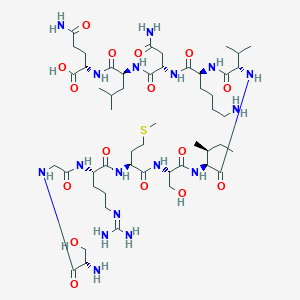

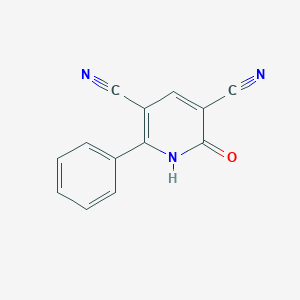
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
